Lipophilicity Differential vs. Closest Indole‑3‑ethylacetamide Comparator
The target compound displays a computed XLogP3 of 4.4, reflecting the substantial lipophilic contribution of the 3‑(trifluoromethyl)phenoxy moiety [REFS‑1]. In contrast, the simpler melatonin‑related scaffold N‑[2‑(5‑methoxy‑1H‑indol‑3‑yl)ethyl]acetamide has a predicted XLogP3 of approximately 1.5–1.8 [REFS‑2]. This ~2.6–2.9 log unit increase in lipophilicity can significantly affect membrane permeability, plasma protein binding, and metabolic clearance.
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.4 |
| Comparator Or Baseline | N‑[2‑(5‑methoxy‑1H‑indol‑3‑yl)ethyl]acetamide (melatonin analog): XLogP3 ~1.5–1.8 |
| Quantified Difference | ΔXLogP3 ≈ +2.6 to +2.9 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
The pronounced lipophilicity differential means the target compound may exhibit distinct ADME properties and should not be considered a bioavailability‑equivalent substitute for less lipophilic indole‑ethylacetamide analogs in biological testing.
- [1] PubChem Compound Summary for CID 3592229, computed XLogP3 = 4.4. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for N‑[2‑(5‑methoxy‑1H‑indol‑3‑yl)ethyl]acetamide. National Center for Biotechnology Information. View Source
